molecular formula C6H2Br3ClO2S B177820 2,4,6-Tribromobenzenesulfonyl chloride CAS No. 115876-73-8

2,4,6-Tribromobenzenesulfonyl chloride

Cat. No. B177820
CAS RN: 115876-73-8
M. Wt: 413.31 g/mol
InChI Key: ZQPKHRUYQGPMJS-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzenesulfonyl chloride is a chemical compound with the CAS Number: 115876-73-8 . It has a molecular weight of 413.31 and its IUPAC name is 2,4,6-tribromobenzenesulfonyl chloride . It is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromobenzenesulfonyl chloride is represented by the InChI code: 1S/C6H2Br3ClO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H . This indicates that the molecule consists of a benzene ring substituted with three bromine atoms and a sulfonyl chloride group.


Physical And Chemical Properties Analysis

2,4,6-Tribromobenzenesulfonyl chloride is a solid substance . It has a melting point of 64-66°C and a predicted boiling point of 382.0°C at 760 mmHg . The density is approximately 2.4 g/cm³ and the refractive index is predicted to be 1.65 .

Scientific Research Applications

  • Solid-Phase Synthesis Applications : 2/4-Nitrobenzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are used as intermediates in chemical transformations. These transformations include rearrangements to yield diverse scaffolds, highlighting the utility of such compounds in synthetic chemistry (Fülöpová & Soural, 2015).

  • Activation of Hydroxyl Groups in Polymers : 4-Fluorobenzenesulfonyl chloride, a related compound, demonstrates excellent activation of hydroxyl groups for covalent attachment to solid supports like functionalized polystyrene and cellulose. This property is significant for applications in material sciences and bioconjugation techniques (Chang et al., 1992).

  • Analytical Applications in LC–MS : Derivatization with 4-nitrobenzenesulfonyl chloride enhances the detection of estrogens in liquid chromatography–mass spectrometry. This approach improves sensitivity and reproducibility in the analysis of biological fluids, demonstrating the reagent's utility in analytical chemistry (Higashi et al., 2006).

  • Preparation of Nitriles via Smiles Rearrangement : In a synthetic chemistry context, 2,4-dinitrobenzenesulfonamide reacts with acyl chlorides to produce nitriles through a Smiles rearrangement, indicating its utility in organic synthesis (Huber & Bartsch, 1998).

  • Structural Studies in Organic Chemistry : The study of the structure of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), a structurally related compound, has implications in the field of crystallography and the development of selective condensing agents (Laba et al., 2009).

  • Antimicrobial Applications in Textiles : Benzenesulfonyl chloride derivatives are utilized to impart antimicrobial properties to cotton fabrics, demonstrating their potential in the development of functional textiles (Son et al., 2006).

  • Pd-Catalyzed Arylation in Organic Synthesis : Halobenzenesulfonyl chlorides, including bromo and iodo derivatives, are used in Pd-catalyzed desulfitative arylation, facilitating the synthesis of bi(hetero)aryls. This showcases their role in complex organic synthesis processes (Skhiri et al., 2015).

  • Synthesis of Secondary Amines and Diamines : 2,4-Dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, are key in synthesizing a variety of secondary amines and diamines, indicating their importance in the preparation of nitrogen-containing compounds (Fukuyama et al., 1997).

Safety and Hazards

The safety information for 2,4,6-Tribromobenzenesulfonyl chloride indicates that it is a dangerous substance . The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4,6-tribromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3ClO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPKHRUYQGPMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553116
Record name 2,4,6-Tribromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115876-73-8
Record name 2,4,6-Tribromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115876-73-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,4,6-Tribromobenzenesulfonyl chloride preferred over other sulfonyl chlorides in this specific reaction?

A1: The research highlights the use of sterically hindered sulfonyl chlorides, specifically 2,4,6-Trichlorobenzenesulfonyl chloride and 2,4,6-Tribromobenzenesulfonyl chloride, for the regioselective conversion of primary alcohols into iodides in unprotected methyl furanosides and pyranosides. [, ] The steric hindrance around the sulfur atom in these compounds plays a crucial role. This bulky structure hinders the reaction at other hydroxyl groups within the sugar molecule, leading to selective sulfonylation only at the less hindered primary alcohol. This selectivity is crucial for achieving the desired regioselective iodination.

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